molecular formula C13H23NO4 B3228444 (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid CAS No. 1263048-46-9

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid

Cat. No.: B3228444
CAS No.: 1263048-46-9
M. Wt: 257.33 g/mol
InChI Key: HHQAESPSKCGLNL-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resultant product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of tert-butoxycarbonyl derivatives often employs di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium bicarbonate or potassium carbonate to neutralize the by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the hept-6-enoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can also be reduced to form the corresponding saturated compound.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated heptanoic acid derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid involves the deprotection of the Boc group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methylhept-6-enoic acid: Lacks the Boc protection, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-2-methylhexanoic acid: Similar structure but with a saturated carbon chain.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylhept-6-enoic acid is unique due to the presence of both a Boc-protected amino group and an unsaturated carbon chain, providing a balance of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-7-8-9-13(5,10(15)16)14-11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,17)(H,15,16)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQAESPSKCGLNL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCC=C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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